3-(2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
Description
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Properties
IUPAC Name |
3-[2-oxo-2-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c23-17(13-22-15-4-1-2-5-16(15)25-18(22)24)20-10-6-14(7-11-20)12-21-9-3-8-19-21/h1-5,8-9,14H,6-7,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVBWJVVFGYJQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a benzo[d]oxazole moiety, a pyrazole ring, and a piperidine group. The molecular formula is with a molecular weight of approximately 368.43 g/mol.
Antitumor Activity
Numerous studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the target molecule have been shown to inhibit key oncogenic pathways, including BRAF(V600E), which is critical in various cancers such as melanoma. The SAR studies suggest that modifications on the pyrazole ring can enhance inhibitory activity against cancer cell lines .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazole A | BRAF(V600E) | 0.5 | |
| Pyrazole B | EGFR | 0.8 | |
| Target Compound | Unknown | TBD | Current Study |
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives have been documented to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in inflammatory diseases. A study demonstrated that similar compounds could reduce nitric oxide production in macrophages, indicating their potential use in treating inflammatory conditions .
Antibacterial Activity
Research has highlighted the antibacterial properties of pyrazole derivatives against various pathogens. The target compound's structural features may contribute to its ability to disrupt bacterial cell membranes, leading to cell lysis. In vitro assays have shown moderate to excellent activity against several strains of bacteria .
Table 2: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Pyrazole C | E. coli | 15 | |
| Pyrazole D | S. aureus | 18 | |
| Target Compound | TBD | TBD | Current Study |
Case Studies
- Case Study on Antitumor Efficacy : A recent study evaluated the antitumor effects of a series of pyrazole derivatives, including the target compound, against melanoma cell lines. The results indicated that compounds with similar structural motifs exhibited IC50 values in the low micromolar range, suggesting effective inhibition of tumor growth .
- Case Study on Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory potential of pyrazole-based compounds in a murine model of arthritis. The study found that treatment with these compounds significantly reduced joint swelling and inflammation markers compared to controls .
Structure-Activity Relationship (SAR)
The SAR analysis suggests that modifications on the piperidine and pyrazole rings can significantly influence biological activity. For instance, substituents on the piperidine nitrogen have been linked to enhanced binding affinity for target enzymes involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
